5-Bromo-6-fluoronicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-6-fluoronicotinamide is an organic compound with the molecular formula C₆H₄BrFN₂O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by bromine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method is the bromination of 6-fluoronicotinamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoronicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-6-fluoronicotinamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of inhibitors for specific enzymes such as histone deacetylases (HDACs).
Biological Research: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound serves as a probe for studying biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-6-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-Fluoronicotinamide: Similar in structure but lacks the bromine atom.
6-Bromonicotinamide: Similar in structure but lacks the fluorine atom.
5-Bromo-6-chloronicotinamide: Another halogenated derivative with chlorine instead of fluorine.
Uniqueness
5-Bromo-6-fluoronicotinamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and material science .
Properties
Molecular Formula |
C6H4BrFN2O |
---|---|
Molecular Weight |
219.01 g/mol |
IUPAC Name |
5-bromo-6-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H4BrFN2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11) |
InChI Key |
SHOPKRDFLNKHEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.